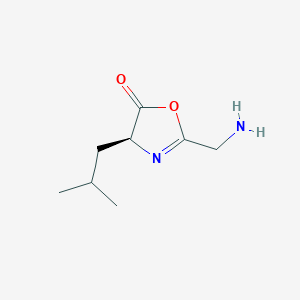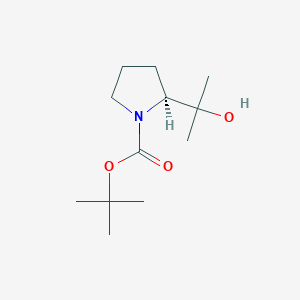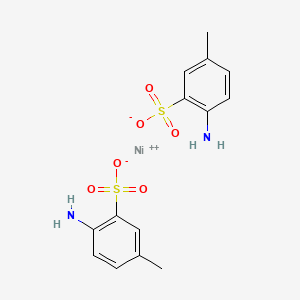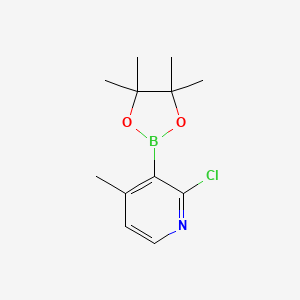
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one
Overview
Description
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one, also known as AMBOB, is a chemical compound that has gained significant attention in scientific research due to its potential use in drug discovery and development. AMBOB is a derivative of the neurotransmitter glutamate and belongs to the class of oxazole-containing compounds.
Mechanism of Action
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one acts on the glutamatergic system by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor. It has been shown to selectively bind to a specific site on the NMDA receptor, which results in the inhibition of excessive glutamate release and the prevention of excitotoxicity.
Biochemical and Physiological Effects:
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one has been found to increase the levels of antioxidant enzymes, which protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one in lab experiments is its high potency and selectivity for the NMDA receptor. This allows for precise modulation of glutamate activity without affecting other neurotransmitter systems. However, one of the limitations of using (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one may be useful in the treatment of epilepsy and chronic pain. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one.
Scientific Research Applications
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one has been extensively studied for its potential use in drug discovery and development. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one has been found to have anticonvulsant, anti-inflammatory, and analgesic properties.
properties
IUPAC Name |
(4S)-2-(aminomethyl)-4-(2-methylpropyl)-4H-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)3-6-8(11)12-7(4-9)10-6/h5-6H,3-4,9H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOBPLZDKMCEHI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)OC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)OC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1501985.png)



![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B1502045.png)

![ethyl (1R,2S)-1-([[(1R,2R,4R)-2-[hex-5-en-1-yl(methyl)carbamoyl]-4-[[2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl]oxy]cyclopentyl]-carbonyl]amino)-2-vinylcyclopropanecarboxylate](/img/structure/B1502047.png)

![15,22,24-Trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-yl 1-[(cyclohex-1-ene-1-carbonyl)amino]cyclopropane-1-carboxylate](/img/structure/B1502052.png)


![3-(4-Fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine](/img/structure/B1502056.png)
![3-Amino-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B1502058.png)
